molecular formula C34H37N3O6 B1252558 Tricoumaroyl spermidine

Tricoumaroyl spermidine

Cat. No. B1252558
M. Wt: 583.7 g/mol
InChI Key: PFDVWJCSCYDRMZ-AUCPOXKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricoumaroyl spermidine is a spermidine hydroxycinnamic acid conjugate in which each nitrogen of spermidine has entered into amide bond formation with a molecule of 4-coumaric acid. It derives from a 4-coumaric acid.

Scientific Research Applications

Antifungal Activity

Tricoumaroyl spermidine has demonstrated antifungal properties. Studies show it can reduce the growth of fungal pathogens like the oat leaf stripe pathogen and powdery mildew. This indicates its potential use in agricultural applications to protect crops from fungal infections (Walters, Meurer-Grimes, & Rovira, 2001).

Role in Plant Development and Reproduction

In plants, tricoumaroyl spermidine is involved in development and reproduction. It's found in pollen coat of core Eudicotyledons, suggesting its significant role in the reproductive processes of these plants (Elejalde-Palmett et al., 2015).

Spermidine Derivatives in Plants

Various spermidine derivatives, including tricoumaroyl spermidine, have been identified in different plants like peanuts and tea flowers. These derivatives might contribute to the unique chemical profiles of these plants, impacting their ecological roles and potential uses in healthcare and pharmaceutical industries (Sobolev, Sy, & Gloer, 2008); (Yang et al., 2012).

Antioxidant Properties

Tricoumaroyl spermidine has shown antioxidant activities. This property is essential for its potential use in health supplements and food products to combat oxidative stress (Ohta et al., 2007).

Neurological Applications

In addition to its role in plants, tricoumaroyl spermidine has potential applications in neuroscience. For instance, certain spermidine derivatives can affect arthropod neuromuscular junctions, suggesting a potential for developing natural insecticides (Klose, Atkinson, & Mercier, 2001).

Potential Therapeutic Uses

The structural and functional diversity of spermidine analogs, including tricoumaroyl spermidine, opens up possibilities for their use in developing novel therapeutic agents. Their effects on cellular processes like autophagy and their interactions with various enzymes can be pivotal in medical research (Bergeron et al., 1997).

properties

Product Name

Tricoumaroyl spermidine

Molecular Formula

C34H37N3O6

Molecular Weight

583.7 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12+

InChI Key

PFDVWJCSCYDRMZ-AUCPOXKISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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